N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
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Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
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Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, enzyme interactions, and findings from relevant studies.
- Molecular Formula : C22H22N2OS
- Molecular Weight : 362.49 g/mol
- CAS Number : 898407-38-0
- Purity : Typically around 95%.
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the Indoline Moiety : Starting from an indole derivative, the indoline structure is formed through hydrogenation.
- Thiophene Introduction : The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
- Amide Formation : The final step involves amide coupling to form the benzamide structure using reagents like EDCI or DCC.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes, notably carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in maintaining pH balance within tumor cells. By inhibiting CA IX, the compound disrupts pH homeostasis, which can lead to:
- Reduced Tumor Growth : The alteration in pH can hinder tumor cell proliferation.
- Increased Apoptosis : The stress on tumor cells may trigger programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. Here are notable findings:
- Antitumor Activity :
- Antimycobacterial Activity :
Comparative Analysis Table
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C22H22N2OS | Inhibition of carbonic anhydrase IX |
Related Indoline Derivative | C21H21N3OS | Antitumor activity against renal cancer |
Thiophene-based Compound | C21H22N4O5 | Antimycobacterial activity |
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKBNSELXUVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.